molecular formula C11H10N2O3S B2889015 Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate CAS No. 140119-09-1

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate

Cat. No.: B2889015
CAS No.: 140119-09-1
M. Wt: 250.27
InChI Key: ISNSOOUQVXOXEI-UHFFFAOYSA-N
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Description

“Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol (80%) to afford a potassium salt. This salt is then refluxed with phenacyl bromide in ethanol/water (1:1) to give the final product .


Molecular Structure Analysis

The structure of the title heterocycle was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide, followed by refluxing with phenacyl bromide .

Scientific Research Applications

Antifungal Applications

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate and its derivatives have been studied for antifungal applications. A study synthesized a series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives, which demonstrated moderate to good antifungal activity in vitro (Shelke et al., 2014).

Anticancer Evaluation

Several studies have explored the anticancer properties of this compound derivatives. One such study involved the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against multiple cancer cell lines (Ravinaik et al., 2021).

Pharmacological Evaluation for Various Therapeutic Actions

A comprehensive study on the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to this compound, evaluated their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. This study highlighted the diverse therapeutic applications of these compounds (Faheem, 2018).

Anti-Inflammatory Activity

Research on substituted 1,3,4-oxadiazoles, closely related to the chemical structure of interest, showed significant anti-inflammatory activity. This study provides insights into the potential use of these compounds in treating inflammation-related conditions (Nargund et al., 1994).

Antimicrobial Evaluation

The antimicrobial properties of 1,3,4-oxadiazole derivatives, including those structurally similar to this compound, have been explored. A study synthesized a new series of these derivatives, which showed moderate antimicrobial activity, indicating their potential in addressing microbial infections (Gul et al., 2017).

Corrosion Inhibition Properties

Investigations into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives have shown their effectiveness in protecting mild steel in sulphuric acid, demonstrating their application in material science and engineering (Ammal et al., 2018).

Future Directions

Oxadiazoles, including “Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring these applications further.

Properties

IUPAC Name

methyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-15-9(14)7-17-11-13-12-10(16-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNSOOUQVXOXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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